molecular formula C13H18O4 B14017825 Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B14017825
M. Wt: 238.28 g/mol
InChI Key: JPESQKVLSSKHGM-UHFFFAOYSA-N
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Description

Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 3-ethoxyphenyl substituent at the β-position of the hydroxypropanoate backbone. This compound belongs to a broader class of β-hydroxy esters, which are widely utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their bifunctional reactivity (ester and hydroxyl groups). The ethoxy group on the aromatic ring enhances lipophilicity and may influence metabolic stability, making it relevant for drug design .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O4/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8,12,14H,3-4,9H2,1-2H3

InChI Key

JPESQKVLSSKHGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(CC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-(3-ethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . This method is particularly useful for preparing ethers and can be adapted for the synthesis of esters like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Tosylates

Major Products Formed

    Oxidation: Formation of 3-(3-ethoxyphenyl)-3-oxopropanoate

    Reduction: Formation of 3-(3-ethoxyphenyl)-3-hydroxypropanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the active hydroxypropanoate moiety, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate with structurally related β-hydroxy esters, emphasizing substituent effects, stereochemical properties, and applications:

Compound Substituents Molecular Weight (g/mol) Configuration Key Properties/Applications References
This compound 3-ethoxyphenyl Not reported Not specified Lipophilic backbone; potential intermediate for drug candidates. N/A
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e 4-nitrophenyl Not reported S-configuration High enantiomeric purity; used in kinetic resolution studies. ¹H-NMR shielding at 3.43 ppm.
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i 2,6-dichlorophenyl Not reported S-configuration Bioactive scaffold; confirmed via ¹⁹F-NMR deshielding (−71.49 ppm).
Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate 3-bromo-6-chloro-2-fluorophenyl Not reported Not specified Halogen-rich structure; likely used in cross-coupling reactions or as a fluorinated building block.
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate 2-bromo-4-(trifluoromethyl)phenyl Not reported Not specified Electron-withdrawing groups enhance reactivity; potential precursor for agrochemicals.
Ethyl 3-(1,4-benzodioxan)-3-hydroxypropanoate (33) 1,4-benzodioxan Not reported Not specified Stabilized in dichloromethane; Rf = 0.55 (TLC).
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate 4-chlorophenyl + Boc-protected amine 343.8 Not specified Versatile scaffold for peptide mimics; molecular weight 343.8 g/mol.

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro, halogens, trifluoromethyl) enhance electrophilicity and influence NMR chemical shifts (e.g., ¹⁹F-NMR deshielding in (S)-2i ).
  • Ethoxy groups may improve solubility and metabolic stability compared to halogenated analogs, though direct comparisons are lacking in the evidence.

Stereochemical Considerations :

  • Enantiomerically pure analogs (e.g., (S)-2e and (S)-2i) are resolved using Mosher’s ester derivatization, confirming absolute configurations via ¹H/¹⁹F-NMR .
  • Diastereomer separation is critical for bioactive compounds, as seen in fluorinated derivatives requiring high-purity isolation .

Applications: Pharmaceuticals: Halogenated derivatives (e.g., 2,6-dichloro) are prioritized for their bioactivity and stability . Synthetic Intermediates: Compounds like Ethyl 3-(1,4-benzodioxan)-3-hydroxypropanoate serve as stable intermediates in multistep syntheses .

Research Findings and Challenges

  • Synthetic Challenges : Separation of diastereomers (e.g., fluorinated analogs) remains technically demanding, requiring advanced chromatography or derivatization .
  • Safety Profiles: While specific toxicological data for this compound are unavailable, structurally related esters (e.g., Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) exhibit hazards (H302, H315), necessitating stringent handling protocols .
  • Biological Relevance : β-hydroxy esters with defined stereochemistry (e.g., (S)-2e) are pivotal in designing enzyme inhibitors or chiral auxiliaries .

Biological Activity

Ethyl 3-(3-ethoxyphenyl)-3-hydroxypropanoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

This compound has the molecular formula C13H18O4C_{13}H_{18}O_4 and a molecular weight of approximately 250.28 g/mol. The compound features a hydroxypropanoate moiety, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ethoxyphenyl group may facilitate interactions with specific enzymes or receptors, leading to a range of biological effects, including anti-inflammatory and analgesic activities. The ester group can undergo hydrolysis, releasing biologically active metabolites that participate in further biochemical pathways .

Anti-inflammatory Effects

Research indicates that compounds with similar structures have demonstrated significant anti-inflammatory properties. For instance, studies on related compounds have shown their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide (NO) production in LPS-stimulated macrophages . These findings suggest that this compound may exert similar effects, potentially making it a candidate for treating inflammatory conditions.

Analgesic Properties

The analgesic potential of compounds in this class has been explored through various models. For example, the presence of certain substituents on the phenyl ring can enhance binding affinity to pain-related receptors, which may lead to pain relief.

Study 1: In Vitro Analysis

In vitro studies involving derivatives of this compound have shown promising results in reducing cell viability in cancer cell lines at specific concentrations. For instance, a concentration-dependent decrease in cell viability was observed with related compounds, suggesting potential cytotoxic effects against tumor cells .

Study 2: In Vivo Models

Animal studies have also been conducted to evaluate the anti-inflammatory effects of similar compounds. In these models, administration of these compounds resulted in a significant reduction in edema and inflammatory markers compared to control groups . This supports the hypothesis that this compound could be effective in managing inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityReference
Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoateC13H18O4C_{13}H_{18}O_4Anti-inflammatory
Ethyl 3-(3-bromo-4-ethoxyphenyl)-3-hydroxypropanoateC13H17BrO4C_{13}H_{17}BrO_4Analgesic
Ethyl 3-(4-methoxyphenyl)-3-hydroxypropanoateC13H18O4C_{13}H_{18}O_4Antitumor

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